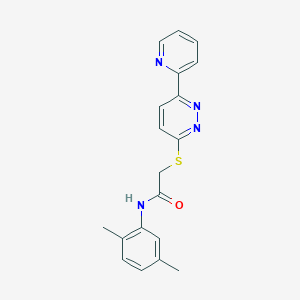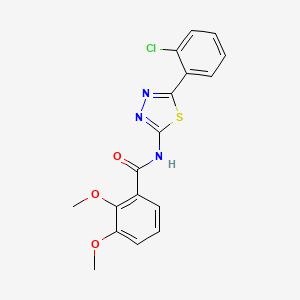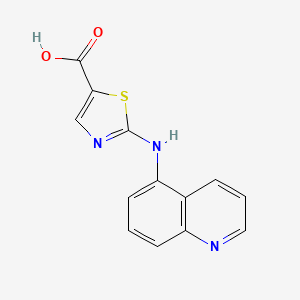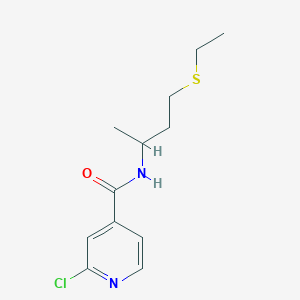
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as EAFC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and is synthesized through various methods.
作用机制
The mechanism of action of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate exerts its therapeutic effects by modulating various pathways, including the GABAergic system, acetylcholinesterase activity, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has also been shown to have low toxicity and good pharmacokinetic properties.
实验室实验的优点和局限性
The advantages of using Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in lab experiments include its potential therapeutic applications, low toxicity, and good pharmacokinetic properties. However, the limitations of using Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in lab experiments include its low yield from synthesis methods and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for the investigation of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, including the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications. Additionally, the investigation of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate involves various methods, and its scientific research applications include inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has low toxicity and good pharmacokinetic properties, and its future directions include the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications.
合成方法
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxocyclobutanecarboxylate with hydroxylamine hydrochloride and sodium acetate in ethanol. Another method involves the reaction of 1,1-difluoro-2-chloroethene with ethyl diazoacetate in the presence of copper(I) bromide. The yield of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate from these methods ranges from 50-70%.
科学研究应用
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning. In epilepsy, Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to have anticonvulsant activity by modulating the GABAergic system.
属性
IUPAC Name |
ethyl 1-amino-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(9)3-5(8)4-7/h5H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAVQMIHALUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)



![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2476321.png)
![Spiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2476324.png)
![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476325.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2476327.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)

